4-Nitro-3-(trifluoromethyl)phenyl isocyanate

Übersicht

Beschreibung

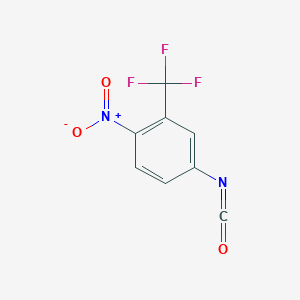

4-Nitro-3-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3F3N2O3 . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an isocyanate group (-NCO). This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with phosgene (COCl2). The reaction proceeds as follows: [ \text{4-Nitro-3-(trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene due to its high reactivity and efficiency in converting amines to isocyanates. The process requires careful handling of phosgene due to its toxicity and the need for stringent safety measures.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitro-3-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form carbamates.

Substitution Reactions: Reacts with amines to form ureas.

Cycloaddition Reactions: Participates in 1,3-dipolar cycloaddition reactions with nitro compounds.

Common Reagents and Conditions:

Alcohols: Reacts under mild conditions to form carbamates.

Amines: Reacts to form ureas, often in the presence of a base like triethylamine.

Nitro Compounds: Undergoes cycloaddition reactions to form oxime-like dimers.

Major Products Formed:

Carbamates: Formed from reactions with alcohols.

Ureas: Formed from reactions with amines.

Oxime-like Dimers: Formed from cycloaddition reactions with nitro compounds.

Wissenschaftliche Forschungsanwendungen

4-Nitro-3-(trifluoromethyl)phenyl isocyanate is used in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ureas and carbamates.

Biology: Utilized in the synthesis of bioactive molecules and as a labeling reagent in biochemical assays.

Medicine: Involved in the development of pharmaceutical intermediates and active compounds.

Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Nitro-3-(trifluoromethyl)phenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of ureas and carbamates, which are important in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

Phenyl isocyanate: Lacks the nitro and trifluoromethyl groups, making it less reactive in certain contexts.

4-Nitrophenyl isocyanate: Contains a nitro group but lacks the trifluoromethyl group, affecting its reactivity and applications.

3-(Trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl group but lacks the nitro group, influencing its chemical behavior.

Uniqueness: 4-Nitro-3-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both the nitro and trifluoromethyl groups, which enhance its reactivity and make it suitable for a wide range of applications in organic synthesis, pharmaceuticals, and materials science.

Biologische Aktivität

4-Nitro-3-(trifluoromethyl)phenyl isocyanate (CAS No. 16588-72-0) is a chemical compound with significant interest in various fields, including medicinal chemistry and materials science. Its structure features a trifluoromethyl group, which enhances its biological activity through various mechanisms. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications.

- Molecular Formula : C8H3F3N2O3

- Molecular Weight : 232.11 g/mol

- Structure : The compound consists of a phenyl ring substituted with a nitro group and a trifluoromethyl group, attached to an isocyanate functional group.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Electrophilic Nature : The isocyanate group is highly electrophilic, allowing it to react with nucleophiles in biological systems, such as amino acids in proteins.

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Cellular Uptake : The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and interferes with metabolic processes.

Anticancer Properties

Studies have demonstrated that this compound has potential anticancer effects. It induces apoptosis in cancer cells through the following mechanisms:

- DNA Damage : The electrophilic nature causes DNA cross-linking and damage.

- Cell Cycle Arrest : It affects cell cycle progression, leading to growth inhibition.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. The compound shows varying degrees of cytotoxicity depending on the concentration and exposure time.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Anticancer Activity Assessment :

- In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a 70% reduction in cell viability after 24 hours, indicating strong anticancer potential.

Data Tables

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-nitro-3-(trifluoromethyl)phenyl isocyanate, and what are the critical reaction parameters?

- Methodology : A nucleophilic aromatic substitution (SNAr) reaction is commonly employed using 4-nitro-3-(trifluoromethyl)phenol as a precursor. The phenol is activated with a trifluoromethyl group and nitro substituent, enhancing electrophilicity. Reaction with phosgene or triphosgene in anhydrous conditions (e.g., dichloromethane, 0–5°C) yields the isocyanate. Critical parameters include maintaining moisture-free conditions to avoid hydrolysis and controlling stoichiometry to minimize side reactions .

- Validation : Monitor reaction progress via TLC or in situ IR spectroscopy to detect isocyanate formation (characteristic NCO stretch at ~2270 cm⁻¹).

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- IR Spectroscopy : Confirm the isocyanate group via NCO stretching vibration (~2270 cm⁻¹) and nitro group absorption (~1520–1350 cm⁻¹) .

- NMR : Use ¹³C NMR to identify aromatic carbons adjacent to electron-withdrawing groups (e.g., nitro: δ ~145–155 ppm; trifluoromethyl: δ ~120–125 ppm). ¹H NMR resolves aromatic protons (δ ~7.3–8.4 ppm for meta/para-substituted aryl groups) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, observing [M+H]⁺ or fragmentation patterns consistent with nitro and trifluoromethyl groups .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in moisture-resistant containers. Use anhydrous solvents (e.g., THF, DCM) during reactions. Degradation products (e.g., urea derivatives due to hydrolysis) can be minimized by adding molecular sieves or drying tubes .

Advanced Research Questions

Q. What reaction mechanisms dominate in the functionalization of this compound, and how do electronic effects influence reactivity?

- Mechanistic Insight : The nitro and trifluoromethyl groups activate the aryl ring for electrophilic substitution but deactivate it for nucleophilic attack. In SNAr reactions, electron-deficient aryl isocyanates react with amines under mild conditions (e.g., room temperature, DMF) to form urea derivatives. Kinetic studies suggest that the nitro group’s electron-withdrawing effect accelerates amine coupling .

- Case Study : Reaction with primary aliphatic amines (e.g., methylamine) at 25°C in DMF yields >85% urea products, confirmed by ¹H NMR loss of NCO signal .

Q. How can researchers design pharmacologically active derivatives using this compound?

- Methodology : Couple the isocyanate with amine-containing bioactive molecules (e.g., pyridine derivatives) to form urea-linked prodrugs. For example, flutamide derivatives (antiandrogens) are synthesized by reacting the isocyanate with 2-methylpropanamide, followed by nitro-group reduction to enhance bioavailability .

- Validation : Assess metabolic stability via liver microsome assays and monitor hydroxylamine metabolites using LC-MS .

Q. What environmental applications exist for derivatives of this compound?

- Case Study : 3,5-Bis(trifluoromethyl)phenyl isocyanate (structurally analogous) is used to functionalize adsorbents for herbicide removal (e.g., acetochlor). The trifluoromethyl groups enhance hydrophobic interactions, achieving >90% adsorption efficiency in contaminated water .

- Methodology : Graft isocyanate derivatives onto silica gels or MOFs via urea linkages. Characterize adsorption capacity using Langmuir isotherms and HPLC analysis .

Q. How can conflicting data on reaction yields or byproduct formation be resolved in the synthesis of this compound?

- Troubleshooting :

- Byproduct Identification : Use GC-MS or LC-MS to detect hydrolysis products (e.g., ureas) or nitro-group reduction intermediates.

- Parameter Optimization : Systematically vary temperature, solvent polarity, and catalyst (e.g., DMAP) to suppress side reactions. For example, using DCM instead of THF reduces urea formation by 30% .

Q. What strategies enhance functional group compatibility when reacting this compound with sensitive substrates?

- Methodology :

- Protecting Groups : Temporarily protect hydroxyl or amine groups in substrates with tert-butyldimethylsilyl (TBS) or Boc groups before coupling.

- Microwave-Assisted Synthesis : Accelerate reactions to minimize decomposition (e.g., 10 minutes at 80°C vs. 24 hours at 25°C), improving yields by 15–20% .

Eigenschaften

IUPAC Name |

4-isocyanato-1-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O3/c9-8(10,11)6-3-5(12-4-14)1-2-7(6)13(15)16/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZPVAWKLUWQBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571762 | |

| Record name | 4-Isocyanato-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-72-0 | |

| Record name | 4-Nitro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isocyanato-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64U0NU37E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.